molecular formula C10H11N3S B13062567 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13062567
M. Wt: 205.28 g/mol
InChI Key: UCBWMHPYBBGMQK-UHFFFAOYSA-N
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Description

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a unique combination of a cyclopenta[b]thiophene ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method provides a high yield of the desired thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine is unique due to the presence of both a thiophene and a pyrazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3S/c11-10-5-7(12-13-10)9-4-6-2-1-3-8(6)14-9/h4-5H,1-3H2,(H3,11,12,13)

InChI Key

UCBWMHPYBBGMQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C3=CC(=NN3)N

Origin of Product

United States

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